N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.: 896847-17-9
Cat. No.: VC4345936
Molecular Formula: C26H22N4O2
Molecular Weight: 422.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896847-17-9 |
|---|---|
| Molecular Formula | C26H22N4O2 |
| Molecular Weight | 422.488 |
| IUPAC Name | N,6-dibenzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C26H22N4O2/c1-18-9-8-14-29-23(18)28-24-21(26(29)32)15-22(30(24)17-20-12-6-3-7-13-20)25(31)27-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,27,31) |
| Standard InChI Key | HJBSAVBGEJJDNY-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
Introduction
N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrido-pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its structural features that may interact with various biological targets.
Synthesis and Reaction Pathways
The synthesis of N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves intricate organic reactions and rearrangements. These processes are crucial for enhancing the compound's therapeutic profile. The detailed reaction pathways often require precise control over reaction conditions to achieve optimal yields and selectivity.
Synthesis Steps
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Starting Materials: Typically involves readily available precursors.
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Reaction Conditions: Careful control of temperature and solvent choice.
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Purification Methods: Techniques such as column chromatography or crystallization.
Biological Activities and Potential Applications
Pyrido-pyrimidine derivatives, including N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, are known for their diverse pharmacological properties. These compounds have shown potential as anticancer and antiviral agents due to their ability to interact with specific biological targets .
Biological Activity Table
| Compound Class | Biological Activity | Potential Applications |
|---|---|---|
| Pyrido-Pyrimidines | Anticancer, Antiviral | Cancer Treatment, Viral Infections |
| Pyrido[3,4-d]Pyrimidines | Selective Anticancer Activity | Breast and Renal Cancer Treatment |
Mechanism of Action and Future Research Directions
The mechanism of action for N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is likely related to its ability to interact with specific biological targets. Further studies are necessary to elucidate the precise biochemical pathways influenced by this compound.
Future Research Directions
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Mechanism of Action Studies: Investigating cellular targets and pathways.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance biological activity.
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Clinical Trials: Potential development as therapeutic agents.
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